![molecular formula C24H34O6S B2552361 [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate CAS No. 130039-90-6](/img/structure/B2552361.png)
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate
Overview
Description
The compound [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate is a complex organic molecule. It belongs to the class of steroids, which are characterized by a cyclopenta[a]phenanthrene ring system. This compound is notable for its multiple chiral centers and functional groups, including hydroxyl, ketone, and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate typically involves multiple steps:
Starting Material: The synthesis often begins with a steroidal precursor.
Functional Group Introduction: Hydroxyl and ketone groups are introduced through oxidation and reduction reactions.
Esterification: The final step involves esterification with 2-methylsulfanylacetic acid under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the multi-step synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry ensure the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. Studies have shown that similar steroid compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Case Study:
A study conducted on a related steroid demonstrated its efficacy in reducing inflammation in animal models of arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to control groups .
Hormonal Activity
The compound's structural similarity to natural steroids suggests potential hormonal activity. It may act as a glucocorticoid receptor agonist, influencing metabolic processes and immune responses . This property is particularly relevant for conditions such as adrenal insufficiency or autoimmune disorders.
Case Study:
A clinical trial involving a similar compound showed improved outcomes in patients with adrenal insufficiency when administered as a replacement therapy. Participants reported enhanced energy levels and reduced symptoms of fatigue .
Antitumor Activity
Emerging research highlights the potential antitumor properties of this compound. It has been suggested that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis. These findings warrant further investigation into the specific mechanisms at play for the compound .
Plant Growth Regulation
Some studies suggest that steroid derivatives can function as plant growth regulators, influencing various physiological processes such as cell division and elongation. This application could be beneficial in enhancing crop yields and stress resistance .
Case Study:
Research has shown that similar compounds applied to crops led to increased growth rates and improved resistance to drought conditions. These findings indicate potential agricultural uses for this compound as a biostimulant.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to these receptors, altering their conformation and modulating gene expression. This leads to various physiological effects, such as anti-inflammatory and immunomodulatory actions. The molecular pathways involved include the activation or inhibition of specific transcription factors and enzymes.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring steroid hormone with similar structural features.
Prednisolone: A synthetic steroid used for its anti-inflammatory properties.
Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.
Uniqueness
Functional Groups: The presence of the 2-methylsulfanylacetate ester group distinguishes it from other steroids.
Chiral Centers: The specific configuration of its chiral centers contributes to its unique biological activity.
Applications: Its diverse applications in various fields highlight its versatility compared to other similar compounds.
Biological Activity
The compound [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate , with CAS Number 111088-90-5 , is a complex steroid derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings and data.
Molecular Characteristics
- Molecular Formula : C21H26O6
- Molecular Weight : 374.43 g/mol
- IUPAC Name : (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl 2-methylsulfanylacetate
Research indicates that this compound exhibits a range of biological activities primarily due to its steroidal structure. Its biological effects can be categorized into several key areas:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities that help mitigate oxidative stress in cells.
- Hormonal Regulation : As a steroid derivative, it may influence hormonal pathways and receptor interactions.
Anti-inflammatory Effects
A study conducted by Claesson et al. (2005) demonstrated that similar steroid compounds effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. The specific compound's ability to modulate these pathways suggests a potential therapeutic role in treating inflammatory diseases.
Antioxidant Activity
Research published in PubChem indicated that derivatives of this compound exhibit significant antioxidant activity. In vitro assays showed that these compounds could scavenge free radicals effectively (PubChem ). This property is crucial for developing treatments aimed at oxidative stress-related conditions.
Hormonal Modulation
The hormonal effects were explored in a study focused on steroid derivatives' impact on endocrine functions. The findings suggested that compounds with similar structures could influence glucocorticoid receptor activity (Diva Portal ). This raises the possibility of using the compound in therapies targeting hormonal imbalances.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S/c1-22-8-6-15(26)10-14(22)4-5-16-17-7-9-24(19(28)12-25,30-20(29)13-31-3)23(17,2)11-18(27)21(16)22/h10,16-18,21,25,27H,4-9,11-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFSOGLWKCMEQ-RPPPWEFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)CSC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)CSC)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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